molecular formula C16H17N3O3 B2750587 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 1211100-15-0

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2750587
CAS No.: 1211100-15-0
M. Wt: 299.33
InChI Key: GZSXCMGPAAVJME-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide is a chemical research reagent featuring a carboxamide bridge that links a 1,2-oxazole heterocycle to a substituted aniline moiety. This specific molecular architecture, incorporating both an oxazole and a 2-oxopiperidine (2-piperidone) ring, is of significant interest in modern medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) scaffold is a privileged structure in the design of biologically active compounds and is known to be present in molecules with a range of therapeutic activities, including use as anticancer agents and fungicides . The incorporation of the 2-oxopiperidine unit adds structural complexity and can influence the compound's conformation and intermolecular interactions with biological targets. The carboxamide linker itself is a common and crucial pharmacophore that often contributes to favorable hydrogen-bonding interactions with enzyme targets, as demonstrated in the binding modes of other related inhibitors . As a small molecule, this compound is a valuable building block for chemical biology studies, the exploration of new therapeutic targets, and structure-activity relationship (SAR) campaigns in academic and industrial research settings. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-5-6-12(18-16(21)14-7-8-17-22-14)10-13(11)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSXCMGPAAVJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=NO2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents. The process is designed to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates . This inhibition can lead to various therapeutic effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound shares structural motifs with several carboxamide derivatives, but key differences in substituents influence physicochemical and metabolic properties:

Compound Core Structure Key Substituents Molecular Weight
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide (Target) 1,2-oxazole 4-methylphenyl, 2-oxopiperidin-1-yl Not provided
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 1,2-oxazole + thiazole 4-methoxyphenyl, phenyl, methylthiazole 530.54 g/mol
N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide 1,2-oxazole 4-acetylphenyl, 3-methyl 274.28 g/mol
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-N-(1-methylpropyl)-5-isoxazolecarboxamide 4,5-dihydroisoxazole pyrazolyl, ethyl, methylpropyl 304.37 g/mol

Key Observations :

  • The target compound uniquely incorporates a 2-oxopiperidinyl group , which may enhance solubility or target binding compared to simpler aryl substituents (e.g., acetylphenyl in ).
  • The 4,5-dihydroisoxazole analog has a saturated isoxazole ring, which could alter conformational flexibility and metabolic pathways compared to the aromatic oxazole core.

Stability and Metabolic Considerations

  • Plasma/Urine Stability : The target compound may share instability in biological matrices with the 4,5-dihydroisoxazole derivative R004 (), which requires sample acidification to prevent degradation during bioanalytical studies . This suggests that This compound might also necessitate stringent handling protocols.
  • Hydrolytic Susceptibility : The 4,5-dihydroisoxazole carboxamide undergoes hydrolysis during biotransformation , whereas the aromatic oxazole core in the target compound could confer greater resistance to enzymatic cleavage.

Potential Bioactivity and Functional Groups

  • Oxazole vs. Thiazole Cores: The thiazole-containing analog includes a sulfur atom, which may enhance interactions with metal ions or cysteine residues in biological targets.
  • Substituent Effects :
    • The 2-oxopiperidinyl group in the target compound could mimic peptide bonds, suggesting possible protease or kinase inhibitory activity.
    • The 4-methoxyphenyl group in may improve lipophilicity and membrane permeability compared to the target’s 4-methylphenyl substituent.

Biological Activity

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and applications in various fields.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 329.36 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidinyl Intermediate : The reaction begins with the formation of a piperidine derivative through the reaction of piperidine with suitable carbonyl compounds.
  • Oxazole Formation : The subsequent cyclization of the intermediate with appropriate reagents leads to the formation of the oxazole ring.
  • Carboxamide Group Introduction : Finally, the carboxamide group is introduced to complete the synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
A54911.20
MCF-71.63
HepG21.63

These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could act on various receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study examining various oxazole derivatives, this compound was found to be one of the most potent compounds against A549 lung cancer cells, showcasing an IC50 value significantly lower than standard chemotherapeutics like Doxorubicin.

Case Study 2: Molecular Docking Studies

Molecular docking studies have suggested that this compound binds effectively to the active sites of target proteins involved in tumor growth and metastasis, indicating its potential as a therapeutic agent in oncology.

Applications

The potential applications of this compound extend beyond oncology:

  • Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting various diseases.
  • Biochemical Research : It can be used as a tool compound to study specific biochemical pathways and interactions.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide?

Synthesis optimization requires careful control of reaction conditions. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDCI or DCC) to activate the oxazole-5-carboxylic acid moiety for amide bond formation .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction efficiency .
  • Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) may facilitate heterocyclic ring formation or cross-coupling steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .

Q. What methodologies are recommended for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., 2-oxopiperidinyl at the meta position of the phenyl ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 356.16) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the 2-oxopiperidinyl moiety .

Q. How can researchers design initial bioactivity screening assays for this compound?

  • Enzyme Inhibition Assays : Test against serine proteases (e.g., ACE2) using fluorogenic substrates, given structural similarities to known viral entry inhibitors .
  • Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) to evaluate membrane permeability in HEK293 or Vero E6 cells .
  • Cytotoxicity Profiling : MTT assays in primary human cells to establish safety margins (IC50 > 10 µM recommended) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Substituent Variations : Synthesize analogs with modified groups (e.g., replacing 4-methylphenyl with 4-methoxyphenyl or 4-fluorophenyl) and compare ACE2 binding affinities via surface plasmon resonance (SPR) .

  • Key SAR Insights :

    SubstituentBioactivity (IC50 vs. ACE2)Solubility (LogP)
    4-Methyl0.8 µM2.1
    4-Methoxy1.2 µM1.8
    4-Fluoro0.5 µM2.3
    Data derived from analogs in .

Q. How should researchers resolve contradictory data regarding the compound’s mechanism of action?

  • Orthogonal Assays : Pair SPR (binding affinity) with functional assays (e.g., pseudovirus entry inhibition) to distinguish direct target engagement from off-target effects .
  • Kinetic Analysis : Measure association/dissociation rates (k_on/k_off) to confirm competitive vs. allosteric inhibition .
  • Mutagenesis Studies : Introduce ACE2 mutations (e.g., K353R) to validate binding site specificity .

Q. What strategies are effective for studying molecular interactions between this compound and biological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ACE2, focusing on hydrogen bonds with residues like Asp38 or hydrophobic contacts with Tyr41 .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Cryo-EM : Resolve compound-bound ACE2 complexes at near-atomic resolution for mechanistic insights .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
  • Plasma Stability Assays : Use human plasma at 37°C to measure half-life (t1/2) and identify metabolic soft spots (e.g., oxazole ring oxidation) .
  • Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to assess photodegradation pathways .

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